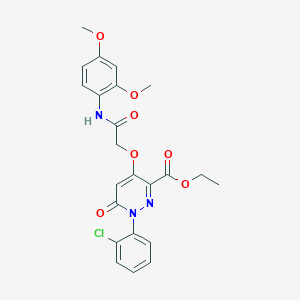

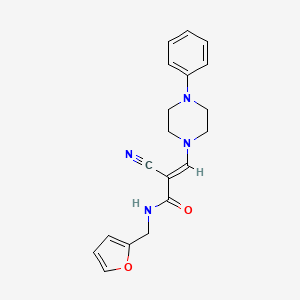

![molecular formula C7H10Cl2N4 B2529155 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride CAS No. 2102412-95-1](/img/structure/B2529155.png)

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-b]pyridines from readily available starting materials .Molecular Structure Analysis

The InChI code for this compound is1S/C7H8N4.2ClH/c8-4-6-10-5-2-1-3-9-7 (5)11-6;;/h1-3H,4,8H2, (H,9,10,11);2*1H . Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been synthesized using various methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

The molecular formula of the compound isC7H10Cl2N4 and its molecular weight is 221.09. The compound is a solid at room temperature .

Scientific Research Applications

- Researchers have investigated the antimicrobial features of imidazo[4,5-b]pyridine derivatives, including this compound . These studies explore their potential as novel agents against bacteria, fungi, and other pathogens.

- Imidazo[4,5-b]pyridine derivatives have shown promise in materials science and optoelectronic applications. Their luminescent properties make them suitable for use in sensors, imaging, and optoelectronic devices .

- The compound’s pharmacological potential extends to treating GPR81-associated disorders, such as dyslipidemia, atherosclerosis, hypertension, and type 2 diabetes . Researchers have explored its effects on metabolic pathways and lipid regulation.

- Imidazo[4,5-b]pyridine derivatives, including this compound, have been evaluated as antagonists for various biological receptors. Examples include angiotensin-II, platelet-activating factor (PAF), and metabotropic glutamate subtype V . These studies aim to understand their interactions with specific receptors.

- Researchers have developed regioselective synthetic approaches for imidazo[4,5-b]pyridine derivatives. These methods allow the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine compounds with varying yields . Understanding regioisomer formation is crucial for designing targeted molecules.

- The structures of synthesized compounds are elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and theoretical calculations (DFT method) . These studies provide insights into the compound’s conformation, stability, and electronic properties.

Antimicrobial Properties

Materials Science and Optoelectronics

GPR81-Associated Disorders

Biological Receptor Antagonism

Synthetic Approaches and Regioselectivity

Theoretical Studies and Structural Elucidation

Mechanism of Action

Safety and Hazards

Future Directions

The imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they have significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc .

properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-5-1-2-9-7-6(5)10-4-11-7;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYRPPMYQMJOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1CN)NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride | |

CAS RN |

2102412-95-1 |

Source

|

| Record name | (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)